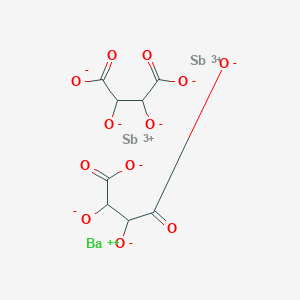![molecular formula C11H12N2O4 B078469 [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate CAS No. 13838-02-3](/img/structure/B78469.png)
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate typically involves the reaction of phenylacetylurea with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Phenylacetylurea} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler urea derivatives.
Scientific Research Applications
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Phenacemide (Phenurone): A straight-chain analogue of 5-phenylhydantoin, used as an anticonvulsant.
Pheneturide (Benuride): Another anticonvulsant with a similar structure.
Chlorphenacemide (Comitia-don): Used for its anticonvulsant properties.
Acetylpheneturide (Crampol): Similar in structure and used for similar applications.
Uniqueness: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its acetoxy group differentiates it from other similar compounds, providing unique reactivity and biological activity.
Properties
CAS No. |
13838-02-3 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16) |
InChI Key |
MDVVMENOOOZBJG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Synonyms |
acetoxyphenurone alpha-acetoxyphenylacetylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



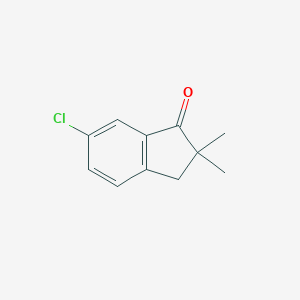
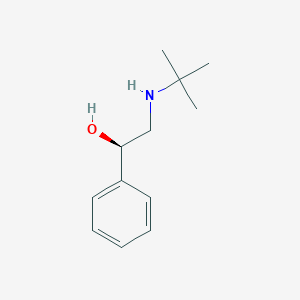
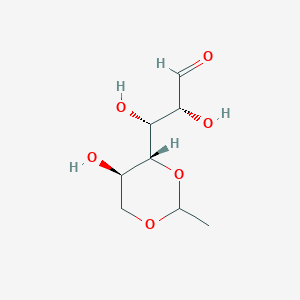
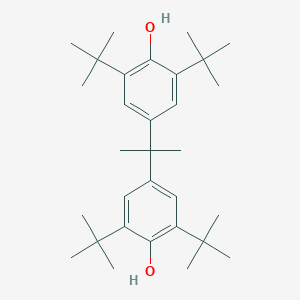
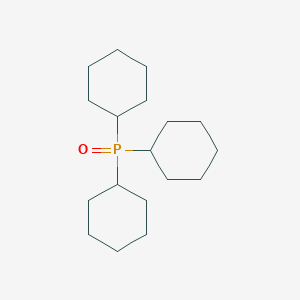
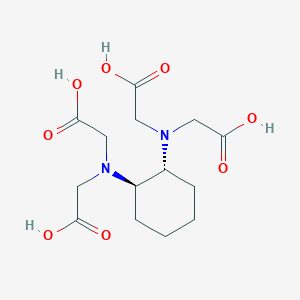
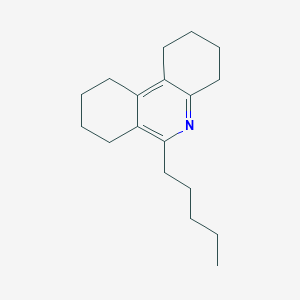
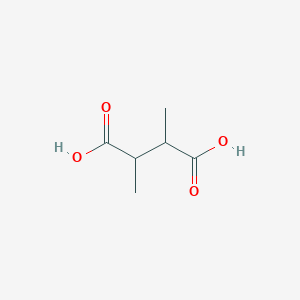
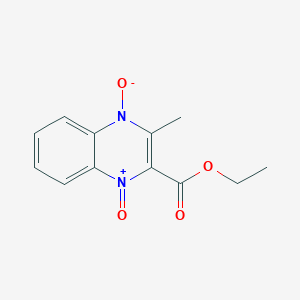

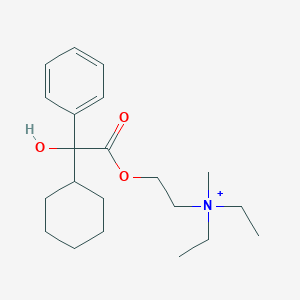
![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B78414.png)
